(4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
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Overview
Description
The compound (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid is a complex organic molecule with a unique structure. It features multiple chiral centers and functional groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid typically involves multi-step organic synthesis. The process may include:
Formation of the core naphthalene structure: through cyclization reactions.
Introduction of hydroxyl groups: via selective oxidation reactions.
Addition of the pentenyl side chain: through alkylation or similar reactions.
Final functionalization: to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
CAS No. |
62065-09-2 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4aS,5R,6S,8aR)-5-[5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-14-7-10-20(3)16(18(23)24)5-4-6-17(20)19(14,2)11-8-15(13-22)9-12-21/h5,9,14,17,21-22H,4,6-8,10-13H2,1-3H3,(H,23,24)/t14-,17-,19+,20-/m0/s1 |
InChI Key |
PMZIYJMAYWHWNG-OBZTVWKBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@]1(C)CCC(=CCO)CO)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)CO)CCC=C2C(=O)O)C |
Origin of Product |
United States |
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